molecular formula C11H12O3 B1638566 2,3-Dimethoxycinnamaldehyde

2,3-Dimethoxycinnamaldehyde

Cat. No.: B1638566
M. Wt: 192.21 g/mol
InChI Key: FRIBMENBGGCKPD-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxycinnamaldehyde (CAS No. 62378-68-1) is an aromatic aldehyde with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. Structurally, it features a cinnamaldehyde backbone substituted with methoxy groups at the 2- and 3-positions of the phenyl ring (Fig. 1). This compound is a regioisomer of the more widely studied 3,4-dimethoxycinnamaldehyde, differing in the placement of methoxy groups. Its synthesis is often reported as a minor byproduct in cross-coupling reactions involving dimethoxybenzene derivatives, with yields typically below 2% .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-8H,1-2H3/b6-4+

InChI Key

FRIBMENBGGCKPD-GQCTYLIASA-N

SMILES

COC1=CC=CC(=C1OC)C=CC=O

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C=O

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dimethoxycinnamaldehyde

  • Structure : Methoxy groups at the 3- and 4-positions of the phenyl ring.
  • Synthesis : Predominantly synthesized via palladium-catalyzed oxidative coupling reactions. For example, reacting 1,2-dimethoxybenzene with vinyl ethers yields 3,4-dimethoxycinnamaldehyde at 45% yield, compared to <2% for the 2,3-isomer .
  • Natural Occurrence : Found in plants such as Litsea costalis and Lindera oxyphylla, with a reported isolation yield of 0.6% from bark extracts .
  • Applications : Studied in biodegradation pathways by Fusarium spp. and as a precursor in lignin-related compound degradation .

2,5-Dimethoxybenzaldehyde

  • Structure : Aldehyde group at position 1, with methoxy groups at 2 and 3.
  • Synthesis: Derived from methylation or demethylation reactions of phenolic aldehydes.
  • Natural Occurrence : Isolated from Litsea costalis bark .
  • Applications : Primarily used in flavor and fragrance industries due to its aromatic properties.

Methylenedioxycinnamaldehydes

  • Structure : Incorporates a methylenedioxy bridge (e.g., 2,3- or 3,4-methylenedioxycinnamaldehyde).
  • Synthesis : Generated from 1,2-methylenedioxybenzene, yielding a 45:55 mixture of 2,3- and 3,4-methylenedioxy isomers at 45% total yield .
  • Applications : Explored in medicinal chemistry for their structural similarity to bioactive natural products.

Salicylaldehyde Derivatives

  • Example : Salicylaldehyde (2-hydroxybenzaldehyde).
  • Key Differences : Lacks methoxy groups but shares the aldehyde functional group.
  • Applications : Widely used as a ligand in coordination chemistry and as a synthetic intermediate.

Comparative Data Table

Compound Structure Synthesis Yield (%) Natural Occurrence Key Applications
2,3-Dimethoxycinnamaldehyde 2,3-methoxy on phenyl <2% Rare; synthetic byproduct Minor intermediate in organic synthesis
3,4-Dimethoxycinnamaldehyde 3,4-methoxy on phenyl 45% Litsea costalis (0.6%) Biodegradation studies
2,5-Dimethoxybenzaldehyde 2,5-methoxy on phenyl Not specified Litsea costalis Flavor/fragrance industry
2,3-Methylenedioxycinnamaldehyde Methylenedioxy bridge ~20% (mixture) Synthetic Medicinal chemistry research

Key Research Findings

Regioselectivity in Synthesis :

  • The position of methoxy groups significantly impacts reaction pathways. For instance, 1,2-dimethoxybenzene favors 3,4-dimethoxycinnamaldehyde, while 1,2-methylenedioxybenzene produces methylenedioxy isomers .
  • Steric effects influence yields; bulky substituents (e.g., t-butyl) suppress ortho-product formation entirely .

Natural Abundance :

  • 3,4-Dimethoxycinnamaldehyde is more prevalent in plant extracts compared to the 2,3-isomer, suggesting evolutionary preference in biosynthetic pathways .

Biological Activity :

  • 3,4-Dimethoxycinnamaldehyde is metabolized by Fusarium spp. to 3,4-dimethoxycinnamic acid, highlighting its role in microbial degradation .
  • The 2,3-isomer’s low natural abundance limits its studied biological roles.

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